Enhanced Lipophilicity and Aqueous Solubility Profile vs. Non-Halogenated Analog
The presence of the bromine atom in 3-(5-bromofuran-2-yl)propanoic acid substantially increases its lipophilicity compared to its non-halogenated parent compound, a key parameter for membrane permeability and target binding [1]. Its computed LogP (XLogP3) is 1.8, which is significantly higher than that of 3-(furan-2-yl)propanoic acid (XLogP3 = 0.5) [2]. This difference of 1.3 LogP units translates to a predicted ~20-fold increase in the partition coefficient (octanol/water), which directly impacts absorption, distribution, and the ability to engage hydrophobic binding pockets in biological targets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 3-(furan-2-yl)propanoic acid (CAS 935-13-7) with XLogP3 = 0.5 |
| Quantified Difference | Δ XLogP3 = +1.3, implying a significant increase in lipophilicity |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for both compounds. |
Why This Matters
Selection of the brominated analog over the non-halogenated one is critical for medicinal chemistry programs where higher LogP is required to optimize target engagement and ADME properties.
- [1] PubChem. (2025). Compound Summary: 3-(5-Bromofuran-2-yl)propanoic acid. CID 33679769. View Source
- [2] PubChem. (2025). Compound Summary: 3-(2-Furyl)propanoic acid. CID 123456. View Source
